5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole
Overview
Description
5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole is a triazole compound that contains chlorine and methyl functional groups . It is a relatively stable compound that is not sensitive to light and heat . The IUPAC name for this compound is this compound . The CAS Number is 1556451-30-9 and its molecular weight is 159.62 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in recent years . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring with chlorine, isopropyl, and methyl substituents . The InChI code for this compound is 1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 .Chemical Reactions Analysis
Triazole compounds, including this compound, can participate in various typical nitrogen heterocycle reactions . In acidic conditions, it can undergo hydrogen bond breaking and protonation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 159.62 . It is recommended to be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some research has explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. These compounds, which include variants of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, have been synthesized and tested for their effectiveness against various microorganisms. Their potential as antimicrobial agents is significant due to their structural properties (Bektaş et al., 2007).
Structural and Molecular Docking Studies
Another study focused on structural and molecular docking studies of 1,2,4-triazole derivatives, examining their interaction with specific biological targets. This research is crucial for understanding the pharmacological activity of these compounds, potentially leading to new anticancer drugs (Kaczor et al., 2013).
Corrosion Inhibition
1,2,4-Triazole derivatives, closely related to this compound, have also been studied for their potential as corrosion inhibitors. These compounds can protect metals like steel in acidic environments, making them valuable in industrial applications (Lagrenée et al., 2002).
Synthesis and Physical-Chemical Properties
Researchers have investigated the synthesis and physical-chemical properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. This study provides insights into the chemical behavior and properties of these compounds, which could inform future applications in various fields of science (Dzygiel et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-1-methyl-3-propan-2-yl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWHBNTPBBHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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